![molecular formula C22H25N3O3 B4690301 3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(3-phenylpropyl)propanamide](/img/structure/B4690301.png)
3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(3-phenylpropyl)propanamide
Overview
Description
3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(3-phenylpropyl)propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives.
Preparation Methods
The synthesis of 3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(3-phenylpropyl)propanamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a methoxy-substituted benzyl compound with a hydrazine derivative to form the oxadiazole ring. This is followed by acylation with a propanamide derivative to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(3-phenylpropyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(3-phenylpropyl)propanamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. The compound may inhibit certain enzymes or modulate receptor activity, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(3-phenylpropyl)propanamide include other oxadiazole derivatives such as:
- 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine
- 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine
These compounds share the oxadiazole core structure but differ in their substituents, which can lead to variations in their biological activities and applications.
Properties
IUPAC Name |
3-[5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl]-N-(3-phenylpropyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-27-21(18-12-6-3-7-13-18)22-25-24-20(28-22)15-14-19(26)23-16-8-11-17-9-4-2-5-10-17/h2-7,9-10,12-13,21H,8,11,14-16H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVPRKBAIKCJGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C2=NN=C(O2)CCC(=O)NCCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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